![molecular formula C14H17NO4 B2823083 Ethyl [4-(acetoacetylamino)phenyl]acetate CAS No. 909229-41-0](/img/structure/B2823083.png)
Ethyl [4-(acetoacetylamino)phenyl]acetate
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Overview
Description
Ethyl [4-(acetoacetylamino)phenyl]acetate is a chemical compound with the molecular formula C14H17NO4. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of an ethyl ester group, an acetoacetylamino group, and a phenyl ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(acetoacetylamino)phenyl]acetate typically involves the reaction of ethyl 4-aminophenylacetate with acetoacetic ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the acetoacetylamino group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(acetoacetylamino)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoacetyl group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl [4-(acetoacetylamino)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl [4-(acetoacetylamino)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoacetyl group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Ethyl [4-(acetoacetylamino)phenyl]acetate can be compared with similar compounds, such as:
Ethyl [4-(acetylamino)phenyl]acetate: Lacks the acetoacetyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl [4-(acetoacetylamino)phenyl]propionate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.
Biological Activity
Ethyl [4-(acetoacetylamino)phenyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
- Molecular Formula: C13H15N1O3
- Molecular Weight: 235.26 g/mol
The compound features an acetoacetylamino group attached to a phenyl ring, which is known to influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, the acetoacetylamino moiety may enhance the compound's ability to inhibit specific enzymes or modulate receptor activity, potentially leading to therapeutic effects.
Anticancer Activity
This compound has been studied for its anticancer properties. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines. A notable study demonstrated that this compound induces apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Effects
This compound also shows promising antimicrobial activity. Research indicates that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in breast cancer treatment.
Study 2: Antimicrobial Activity Assessment
A separate study assessed the antimicrobial properties of this compound using a disk diffusion method against common pathogens. The results showed that at a concentration of 100 µg/disc, the compound inhibited bacterial growth effectively, with zones of inhibition measuring up to 15 mm for E. coli and 12 mm for S. aureus. This suggests potential utility in developing new antimicrobial agents.
Data Summary
Biological Activity | Effect | Cell Line/Pathogen | Concentration Tested | Outcome |
---|---|---|---|---|
Anticancer | Induces apoptosis | MCF-7 (breast cancer) | >50 µM | Significant reduction in cell viability |
Antimicrobial | Inhibitory | E. coli | 100 µg/disc | Zone of inhibition: 15 mm |
Antimicrobial | Inhibitory | S. aureus | 100 µg/disc | Zone of inhibition: 12 mm |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl [4-(acetoacetylamino)phenyl]acetate?
The compound is typically synthesized via a condensation reaction between acetoacetyl chloride and ethyl 4-aminophenylacetate. Key steps include:
- Catalysis : Sulfuric acid (H₂SO₄) is used to protonate the amino group, enhancing nucleophilicity for acetoacetylation .
- Solvent System : Ethanol or ethyl acetate is employed to maintain reaction homogeneity and control exothermicity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yields range from 65–80% depending on stoichiometric ratios .
Q. What spectroscopic and chromatographic methods are used for characterization?
Standard protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the acetoacetylamino group (δ 2.3 ppm for acetyl CH₃, δ 10.2 ppm for NH) and ester moiety (δ 4.1–4.3 ppm for CH₂CH₃) .
- FTIR : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement?
Discrepancies in bond lengths or angles often arise from twinning or disordered solvent molecules. Mitigation strategies include:
- Software Tools : SHELXL refines structures using full-matrix least-squares, with restraints for anisotropic displacement parameters .
- Validation : Cross-check against the Cambridge Structural Database (CSD) for expected bond lengths (e.g., C=O: 1.21–1.23 Å, C-N: 1.34–1.36 Å) .
- Twinned Data : Apply the TWIN/BASF command in SHELX to model overlapping lattices .
Q. What intermolecular interactions stabilize the crystal lattice?
X-ray diffraction reveals:
- Hydrogen Bonding : N-H···O interactions between the acetoacetylamino group and ester oxygen (d = 2.8–3.0 Å) .
- Van der Waals Forces : Aromatic π-π stacking (3.5–4.0 Å) between phenyl rings contributes to layer formation .
- Solvent Interactions : Weak C-H···O contacts with trapped ethyl acetate solvent molecules may influence packing .
Q. How does the electronic environment of the acetoacetylamino group affect reactivity?
The electron-withdrawing acetyl moiety deactivates the phenyl ring, directing electrophilic substitution to the para position. Experimental evidence includes:
- Nitration Studies : Para-nitro derivatives form preferentially under HNO₃/H₂SO₄ conditions .
- DFT Calculations : HOMO-LUMO gaps (∼4.5 eV) predict nucleophilic attack at the carbonyl carbon .
Q. Methodological Considerations
Q. What precautions are necessary for handling hygroscopic batches?
- Storage : Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis of the ester group .
- Solvent Selection : Avoid protic solvents (e.g., water, methanol) during recrystallization to minimize degradation .
Q. How to optimize reaction yields in scale-up syntheses?
Properties
IUPAC Name |
ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQSGOGBZNHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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